molecular formula C11H12O4 B13363274 Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclobutan-1-ol

Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclobutan-1-ol

Cat. No.: B13363274
M. Wt: 208.21 g/mol
InChI Key: CBMDOZJVEUIPEB-RKDXNWHRSA-N
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Description

Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclobutan-1-ol is a chemical compound characterized by a cyclobutane ring substituted with a benzo[d][1,3]dioxole moiety and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the Pd-catalyzed arylation to set the cyclobutane framework, followed by Noyori asymmetric hydrogenation to achieve excellent enantioselectivity . The reaction conditions typically include the use of palladium catalysts, hydrogen gas, and specific chiral ligands to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce different alcohol derivatives.

Scientific Research Applications

Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclobutan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclobutan-1-ol is unique due to its specific stereochemistry and the presence of both a cyclobutane ring and a benzo[d][1,3]dioxole moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(1R,2R)-2-(1,3-benzodioxol-5-yloxy)cyclobutan-1-ol

InChI

InChI=1S/C11H12O4/c12-8-2-4-9(8)15-7-1-3-10-11(5-7)14-6-13-10/h1,3,5,8-9,12H,2,4,6H2/t8-,9-/m1/s1

InChI Key

CBMDOZJVEUIPEB-RKDXNWHRSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1O)OC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CC(C1O)OC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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